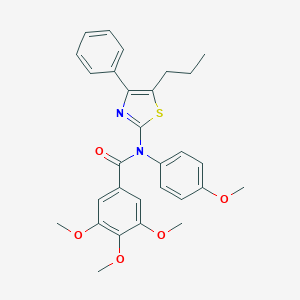![molecular formula C19H14ClN5O2 B387837 5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387837.png)
5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” is a complex organic compound that features multiple functional groups, including an amino group, a cyano group, a hydroxyethyl group, and a chlorophenyl-furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the cyano group: This step might involve the use of a cyanating agent such as cyanogen bromide.
Attachment of the chlorophenyl-furan moiety: This could be done through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Addition of the hydroxyethyl group: This step might involve the use of an alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure might interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure might impart interesting properties to materials, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile
- 5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The presence of the hydroxyethyl group in “5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” distinguishes it from similar compounds, potentially affecting its solubility, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C19H14ClN5O2 |
|---|---|
Peso molecular |
379.8g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-3-1-12(2-4-14)17-6-5-15(27-17)9-13(10-21)18-16(11-22)19(23)25(24-18)7-8-26/h1-6,9,26H,7-8,23H2/b13-9+ |
Clave InChI |
UBTHXSRCVFGKQT-UKTHLTGXSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)Cl |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387754.png)
![3,5-dinitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B387755.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B387757.png)
![Tert-butyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B387758.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B387764.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(3,4-dimethylanilino)-3,3,3-trifluoropropanoate](/img/structure/B387767.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-fluorobenzamide](/img/structure/B387768.png)

![2,7-bis(2,5-dimethylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B387770.png)
![ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate](/img/structure/B387772.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B387775.png)
![3-[4-(octyloxy)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B387776.png)

